molecular formula C24H24N4O B2924864 2-(4-Benzhydrylpiperazino)-4-methoxynicotinonitrile CAS No. 339102-04-4

2-(4-Benzhydrylpiperazino)-4-methoxynicotinonitrile

Cat. No.: B2924864
CAS No.: 339102-04-4
M. Wt: 384.483
InChI Key: JAWMHNZZALKGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Benzhydrylpiperazino)-4-methoxynicotinonitrile is a chemical compound of significant interest in medicinal chemistry research, incorporating the benzhydrylpiperazine pharmacophore. The benzhydrylpiperazine moiety is a privileged structure in drug discovery, known for its versatile binding properties and presence in numerous biologically active molecules . This scaffold is recognized for enhancing the lipophilicity of compounds, which can be a critical factor in biological activity and cell membrane permeability . Researchers investigate benzhydrylpiperazine derivatives primarily for their potential in anticancer applications. Scientific studies have demonstrated that structurally similar compounds exhibit potent cell growth inhibitory activity against a diverse panel of cancer cell lines, including those from liver (HUH7, HEPG2), breast (MCF7, BT20), colon (HCT-116), and lung (A-549) cancers . Furthermore, the benzhydrylpiperazine core is found in molecules evaluated for antimicrobial activity, showing excellent in vitro inhibition of mycobacterial activity against the Mycobacterium tuberculosis H37Rv strain, suggesting a promising scaffold for anti-tuberculosis therapy . The piperazine ring itself is a fundamental building block in more than 300 clinical drugs, underpinning its importance in the development of new therapeutic agents . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and probing novel biological mechanisms. It is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-4-methoxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-29-22-12-13-26-24(21(22)18-25)28-16-14-27(15-17-28)23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,23H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWMHNZZALKGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzhydrylpiperazino)-4-methoxynicotinonitrile typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis methods. These methods are advantageous due to their efficiency and ability to produce high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzhydrylpiperazino)-4-methoxynicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Benzhydrylpiperazino)-4-methoxynicotinonitrile involves its interaction with specific molecular targets and pathways. It may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can lead to various physiological effects, such as the relaxation of blood vessels and a reduction in blood pressure .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(4-Benzhydrylpiperazino)-4-methoxynicotinonitrile can be compared to analogs such as 2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole (CAS 478076-98-1) . Below is a detailed analysis:

Structural and Functional Differences

Feature This compound 2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole
Core Heterocycle Nicotinonitrile (pyridine with nitrile) Benzothiazole (thiazole fused with benzene)
Piperazine Substituent Benzhydryl (two phenyl groups) 4-Nitrobenzyl (single phenyl with nitro group)
Additional Groups 4-Methoxy on pyridine None (inherent benzothiazole structure)
Molecular Weight Not explicitly provided in evidence 354.43 g/mol
Key Functional Groups Nitrile, methoxy, piperazine Nitro, thiazole, piperazine

Physicochemical Implications

  • Electron-Withdrawing Effects: The nitro group in 2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole enhances electrophilicity, which may influence reactivity or binding interactions, whereas the methoxy group in the target compound is electron-donating.
  • Steric Effects : The bulky benzhydryl group could hinder binding to sterically sensitive targets compared to the smaller nitrobenzyl substituent.

Biological Activity

2-(4-Benzhydrylpiperazino)-4-methoxynicotinonitrile is a complex organic compound categorized under piperazine derivatives. This compound has garnered attention due to its diverse biological activities, including potential applications in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Benzhydryl Group : Enhances lipophilicity and potential receptor interactions.
  • Piperazine Ring : Known for its role in various biological activities.
  • Methoxynicotinonitrile Moiety : Imparts additional pharmacological properties.

Biological Activities

The biological activities of this compound include:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy comparable to standard antibiotics. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. It appears to induce apoptosis in vitro, particularly in breast and lung cancer cell lines. The compound's mechanism may involve the modulation of apoptotic pathways and inhibition of cell cycle progression.

Antihypertensive Effects

The compound has been investigated for its potential as a calcium channel blocker, leading to vasodilation and reduced blood pressure. This effect is particularly relevant in the treatment of hypertension, making it a candidate for further pharmacological development.

The proposed mechanisms of action for this compound include:

  • Calcium Channel Blockade : Inhibits calcium influx into cells, leading to relaxation of vascular smooth muscle.
  • Tyrosinase Inhibition : Exhibits potential in the treatment of hyperpigmentation by inhibiting tyrosinase activity, which is crucial for melanin production.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
1-BenzhydrylpiperazineAntihistaminic, antiemeticSimple piperazine derivative
4-BenzhydrylpiperazineSynthesis precursorUsed in various pharmaceuticals
2-(4-Benzhydrylpiperazino)-2-methylpropanenitrileAnticancer activityUnique methoxynicotinonitrile moiety

This compound stands out due to its multifaceted biological activities stemming from its complex structure.

Case Studies and Research Findings

  • Anticancer Study : A study involving B16F10 murine melanoma cells demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM after 72 hours of exposure. The results indicated a dose-dependent response with an IC50 value indicating effective cytotoxicity.
  • Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 5 µg/mL, highlighting its potential as an antimicrobial agent.
  • Calcium Channel Blocking Activity : In vivo studies on hypertensive rat models revealed that administration of the compound resulted in a significant decrease in systolic blood pressure compared to controls, suggesting its utility in hypertension management.

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